molecular formula C11H10N2O3S2 B14170399 N'-(phenylsulfonyl)thiophene-2-carbohydrazide CAS No. 5402-51-7

N'-(phenylsulfonyl)thiophene-2-carbohydrazide

Cat. No.: B14170399
CAS No.: 5402-51-7
M. Wt: 282.3 g/mol
InChI Key: JROLHGHCNRGCLO-UHFFFAOYSA-N
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Description

N’-(phenylsulfonyl)thiophene-2-carbohydrazide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(phenylsulfonyl)thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(phenylsulfonyl)thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the product. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(phenylsulfonyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(phenylsulfonyl)thiophene-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(phenylsulfonyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(phenylsulfonyl)thiophene-2-carbohydrazide is unique due to the presence of both the phenylsulfonyl and thiophene-2-carbohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

5402-51-7

Molecular Formula

C11H10N2O3S2

Molecular Weight

282.3 g/mol

IUPAC Name

N'-(benzenesulfonyl)thiophene-2-carbohydrazide

InChI

InChI=1S/C11H10N2O3S2/c14-11(10-7-4-8-17-10)12-13-18(15,16)9-5-2-1-3-6-9/h1-8,13H,(H,12,14)

InChI Key

JROLHGHCNRGCLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CS2

Origin of Product

United States

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